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Compound of Interest

Compound Name: DNA crosslinker 6

Cat. No.: B15563030 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for cell fixation using

DNA Crosslinker 6, a photoactivated agent designed for the covalent crosslinking of nucleic

acids. This method is particularly useful for preserving cellular morphology and the in situ

relationships of DNA and associated proteins for various downstream applications.

Introduction to DNA Crosslinker 6
Cell fixation is a critical step in preserving cellular architecture and molecular components for

microscopic analysis and other assays.[1][2] Fixatives are broadly categorized as cross-linking

agents (like formaldehyde) or precipitating organic solvents (like methanol).[1][3] While

traditional aldehyde-based fixatives effectively create a matrix of protein-protein and protein-

nucleic acid crosslinks, they can sometimes mask epitopes or alter protein conformations.[4][5]

DNA Crosslinker 6 is a novel cell fixation reagent based on a psoralen derivative. Psoralens

are planar, tricyclic furocoumarin compounds that intercalate into double-stranded DNA and

RNA.[6][7] Upon activation with long-wave ultraviolet (UVA) light (365 nm), DNA Crosslinker 6
forms covalent interstrand crosslinks (ICLs) between pyrimidine bases (primarily thymine).[6][8]

[9] This photoactivated fixation provides precise temporal control over the crosslinking process,

"freezing" molecular interactions at a specific moment. This method is highly effective for

applications requiring the stabilization of DNA structures and DNA-protein complexes.
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Mechanism of Action
The fixation process with DNA Crosslinker 6 occurs in two distinct steps:

Intercalation: The planar structure of the psoralen-based molecule allows it to insert itself

between the base pairs of duplex DNA, with a preference for 5'-TpA sites.[7] This is a

reversible, non-covalent interaction that occurs in the absence of light.

Photoactivation and Crosslinking: Exposure to UVA light excites the psoralen molecule,

inducing a [2+2] cycloaddition reaction with the 5,6-double bonds of adjacent pyrimidine

bases.[8][10] This can result in the formation of a monoadduct with one DNA strand. A

second UVA photon absorption can trigger another cycloaddition with a pyrimidine on the

opposite strand, resulting in a highly stable interstrand crosslink.[9]
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Mechanism of DNA Crosslinker 6 (Psoralen-based)

Step 1: Intercalation (Dark)

Step 2: Photoactivation & Crosslinking (UVA Light)

DNA Crosslinker 6
(Psoralen derivative)

Double-stranded DNA

 Non-covalent binding
(intercalation at 5'-TpA sites)

Intercalated Complex

Monoadduct Formation

 [2+2] cycloaddition

UVA Photon (365 nm)Interstrand Crosslink (ICL)
(Fixed DNA)

 Second [2+2] cycloaddition

Click to download full resolution via product page

Caption: Mechanism of DNA Crosslinker 6 Action.

Key Applications
The unique properties of DNA Crosslinker 6 make it suitable for a range of applications:
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High-Resolution Immunofluorescence (IF): Preserves cellular morphology with minimal

protein denaturation, potentially improving antigen detection for certain epitopes compared to

aldehyde fixatives.

DNA Damage and Repair Studies: As a potent inducer of interstrand crosslinks, it can be

used as a tool to study cellular DNA repair pathways.[7]

Chromatin Structure Analysis: The ability to crosslink DNA in vivo allows for the stabilization

and study of chromatin architecture and nucleosome positioning.[11]

Virus Inactivation: Photoactivated psoralens are effective at inactivating viruses in biological

samples by irreversibly crosslinking their genetic material.

Comparative Analysis of Fixation Agents
The choice of fixative depends on the specific application and the target molecule. The table

below compares DNA Crosslinker 6 with two other common crosslinking agents.
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Feature
DNA Crosslinker 6
(Psoralen-based)

Formaldehyde Cisplatin

Primary Target
Pyrimidine bases in

DNA/RNA[8][10]

Primary amines on

proteins and nucleic

acids

N7 position of guanine

and adenine in

DNA[12]

Mechanism
Photoactivated [2+2]

cycloaddition[8]

Methylene bridge

formation

Platinum-DNA

adducts, primarily

intrastrand[12]

Crosslink Type
DNA/RNA interstrand

crosslinks[9]

Protein-protein,

Protein-DNA

DNA intrastrand and

interstrand

crosslinks[12]

Reversibility Generally irreversible Reversible with heat Irreversible

Control
High temporal control

via UVA activation

Less temporal control,

reaction starts on

contact

Reaction starts on

contact

Permeabilization
Required for

intracellular targets

Required for

intracellular

targets[13][14]

Not typically used for

fixation in imaging

Primary Use
DNA structure, IF,

DNA repair studies
IF, IHC, ChIP

Chemotherapy, DNA

damage studies

Experimental Protocols
Detailed Protocol: Cell Fixation with DNA Crosslinker 6
for Immunofluorescence
This protocol describes the fixation of adherent mammalian cells grown on coverslips.

Workflow Diagram
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1. Cell Culture
(Grow cells on coverslips to 70% confluency)

2. Reagent Incubation
(Incubate with DNA Crosslinker 6 in dark)

3. UVA Activation
(Expose to 365 nm UVA light)

4. Wash
(Remove excess crosslinker with PBS)

5. Permeabilization
(e.g., 0.1% Triton X-100 in PBS)

6. Blocking
(e.g., 1% BSA in PBS)

7. Antibody Staining
(Primary and Secondary Antibodies)

8. Mounting & Imaging
(Mount coverslip and acquire images)

Click to download full resolution via product page

Caption: Experimental workflow for cell fixation and immunofluorescence.

Materials:
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Adherent cells grown on sterile glass coverslips in a multi-well plate

DNA Crosslinker 6 (e.g., 4,5’,8-trimethylpsoralen or similar derivative)

Phosphate-Buffered Saline (PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

Primary and fluorescently-conjugated secondary antibodies

UVA light source (365 nm, e.g., a UV crosslinker)

Antifade mounting medium

Procedure:

Cell Preparation:

Culture cells on coverslips in a multi-well plate until they reach approximately 70%

confluency.[15]

Aspirate the culture medium and gently wash the cells twice with PBS at room

temperature.[16]

Crosslinker Incubation (Dark Conditions):

Prepare a working solution of DNA Crosslinker 6 (e.g., 1-10 µM in PBS or culture

medium). The optimal concentration should be determined empirically.

Add the DNA Crosslinker 6 solution to the cells, ensuring the coverslip is fully

submerged.

Incubate for 15-30 minutes at 37°C in the dark to allow for intercalation. All steps until UVA

exposure must be performed with minimal light exposure.

UVA Photoactivation:
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Place the multi-well plate on a cold surface (e.g., an ice-cold tray) to minimize heat-

induced damage during irradiation.

Expose the cells to UVA light (365 nm) for 5-15 minutes. The optimal energy dose

(typically 1-5 J/cm²) should be determined for your cell type and application.[17]

Post-Fixation Washing:

Aspirate the crosslinker solution and wash the cells three times with PBS for 5 minutes

each to remove any unreacted crosslinker.[14]

At this point, the fixed cells can be stored at 4°C for several days or used immediately.

Permeabilization (for intracellular targets):

Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10

minutes at room temperature.[13]

Wash the cells three times with PBS.

Blocking and Immunostaining:

Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-

specific antibody binding.[13]

Incubate with primary antibody diluted in Blocking Buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash cells three times with PBS.

Incubate with the appropriate fluorescently-conjugated secondary antibody diluted in

Blocking Buffer for 1 hour at room temperature, protected from light.[18]

Wash cells three times with PBS, protected from light.

Mounting and Imaging:

Briefly rinse the coverslip in deionized water.
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Mount the coverslip onto a glass slide using a drop of antifade mounting medium.

Seal the edges with clear nail polish and allow to cure.

Image using a fluorescence or confocal microscope.

Protocol Outline: Formaldehyde Fixation
Formaldehyde is the most common fixative for immunofluorescence.[4] It creates covalent

crosslinks between molecules, effectively preserving cellular morphology.[1]

Preparation: Prepare a fresh 4% paraformaldehyde (PFA) solution in PBS.

Fixation: Aspirate media, wash cells with PBS, and add the 4% PFA solution. Incubate for

10-20 minutes at room temperature.[14][15]

Washing: Wash cells three times with PBS.

Permeabilization & Staining: Proceed with permeabilization, blocking, and antibody staining

as described in steps 5-7 of the DNA Crosslinker 6 protocol.

Protocol Outline: Cisplatin as a DNA Crosslinking Agent
Cisplatin is a platinum-based compound that forms adducts with DNA, primarily creating 1,2-

intrastrand crosslinks.[12] While mainly used in chemotherapy, it can be applied in cellular

assays to induce DNA damage.

Preparation: Prepare a stock solution of cisplatin in 0.15 M NaCl.[19] Dilute to the desired

final concentration (e.g., 5-20 µM) in serum-free culture medium immediately before use.

Treatment: Replace the culture medium with the cisplatin-containing medium and incubate

for the desired time (e.g., 1-4 hours) at 37°C.

Fixation for Imaging: After treatment, wash the cells with PBS and fix them using a standard

method like 4% PFA to prepare for immunofluorescence analysis of DNA damage markers

(e.g., γH2AX).
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Problem Potential Cause(s) Suggested Solution(s)

Weak or No Signal
Insufficient crosslinking (low

concentration or UVA dose)

Optimize DNA Crosslinker 6

concentration and UVA

exposure time.

Epitope masking by

crosslinking

Try a different fixation method

(e.g., methanol) or perform

antigen retrieval (use with

caution as it may damage

DNA).

Low primary antibody

concentration

Increase antibody

concentration or incubation

time (e.g., overnight at 4°C).

High Background
Incomplete removal of

unreacted crosslinker

Increase the number and

duration of post-fixation

washes.

Non-specific antibody binding

Increase blocking time or use a

different blocking agent (e.g.,

normal serum from the

secondary antibody host

species).

Autofluorescence

Use spectrally distinct

fluorophores or include an

unstained control to set the

baseline.

Altered Cell Morphology
Phototoxicity from excessive

UVA exposure

Reduce UVA dose or duration.

Ensure cells are kept cool

during irradiation.

Harsh permeabilization

Reduce Triton X-100

concentration or incubation

time. Try a milder detergent

like saponin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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